Product packaging for Z-Sar-OSu(Cat. No.:CAS No. 53733-96-3)

Z-Sar-OSu

Cat. No.: B554274
CAS No.: 53733-96-3
M. Wt: 320,3 g/mole
InChI Key: GUHSSKCYLZIGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Sar-OSu (CAS 53733-96-3) is a sarcosine derivative where the amino group is protected by a carboxybenzyl (Cbz or Z) group and activated by an N-hydroxysuccinimide (OSu) ester. With a molecular formula of C15H16N2O6 and a molecular weight of 320.30 g/mol, it is a key reagent for peptide synthesis research . The Z-group serves as a protecting group for the secondary amine, preventing unwanted side reactions during peptide chain assembly, and is typically removable under mild conditions like catalytic hydrogenation. The active N-hydroxysuccinimide ester group is highly reactive towards primary amines, facilitating efficient and gentle couthis compound is a protected amino acid building block specifically designed for peptide synthesis research. Its structure features a carboxybenzyl (Z) group protecting the amino functionality and an N-hydroxysuccinimide (OSu) ester activating the carboxyl group, making it highly reactive for forming amide bonds under mild conditions. This makes it an invaluable tool for incorporating sarcosine into synthetic peptides, which is of particular interest in studying conformational constraints and the properties of peptidic structures. Researchers utilize this compound in the development of novel peptides for various biomedical and chemical applications. This compound is for Research Use Only and is not intended for diagnostic or therapeutic procedures.pling to form amide bonds in aqueous or mixed solvent systems . This makes this compound a valuable building block for introducing sarcosine (N-methylglycine) residues into synthetic peptides. Sarcosine incorporation is of significant interest in peptide research due to its influence on peptide conformation and stability. Researchers employ this reagent in the synthesis of complex peptides for various biomedical and chemical studies. Proper handling is essential; consult the safety data sheet for detailed information. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For laboratory use only. Store sealed in a dry environment at -20°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16N2O6 B554274 Z-Sar-OSu CAS No. 53733-96-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[methyl(phenylmethoxycarbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-16(15(21)22-10-11-5-3-2-4-6-11)9-14(20)23-17-12(18)7-8-13(17)19/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHSSKCYLZIGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512570
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53733-96-3
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Z Sar Osu

Convergent and Divergent Synthesis Strategies for N-Protected Amino Acid N-Hydroxysuccinimide Esters

The formation of N-protected amino acid N-hydroxysuccinimide esters, including Z-Sar-OSu, typically follows a convergent strategy where the activated ester is pre-formed before reaction with an amine component. This contrasts with divergent approaches where the coupling agent is added to a mixture of the carboxylic acid and amine. For NHS esters, the convergent approach is prevalent due to the stability of the activated ester intermediate, allowing for purification and storage.

Optimized Carbodiimide-Mediated Coupling Approaches

Carbodiimide (B86325) reagents are among the most common coupling agents used for the synthesis of N-protected amino acid N-hydroxysuccinimide esters. The reaction proceeds via the formation of an O-acylisourea intermediate from the reaction of the carbodiimide with the carboxylic acid. This highly reactive intermediate is then attacked by N-hydroxysuccinimide to yield the activated NHS ester and an insoluble urea (B33335) byproduct.

Commonly used carbodiimides include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) wikipedia.org. The use of DCC in the presence of HOSu is a classical method for preparing activated esters. While effective, DCC reactions produce dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove completely due to its low solubility. EDC is a water-soluble carbodiimide, and its byproduct, N-ethyl-N'-(3-(dimethylamino)propyl)urea, is also water-soluble, often simplifying purification, particularly in aqueous or mixed solvent systems scispace.com.

Optimized carbodiimide-mediated couplings for the synthesis of NHS esters involve careful control of reaction parameters such as temperature, solvent, and stoichiometry to maximize the yield of the desired ester and minimize side reactions, such as the formation of N-acylurea, which results from the rearrangement of the O-acylisourea intermediate.

Anhydride-Based Activation Routes

Another strategy for activating the carboxyl group of N-protected amino acids for reaction with N-hydroxysuccinimide involves the formation of a mixed anhydride (B1165640) or a symmetric anhydride intermediate google.com.

Symmetric anhydrides can be formed by reacting the N-protected amino acid with a carbodiimide (like DCC) in a 2:1 ratio (amino acid:carbodiimide) or by using other dehydrating agents. The symmetric anhydride can then react with N-hydroxysuccinimide to form the NHS ester.

Mixed anhydrides are typically generated by reacting the N-protected amino acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base. The resulting mixed anhydride is then reacted with N-hydroxysuccinimide. Anhydride-based methods can be efficient but require careful control of reaction conditions to avoid racemization, especially with sensitive amino acids.

While general procedures for anhydride activation exist in peptide synthesis google.com, specific detailed protocols for the synthesis of this compound via these routes were not extensively detailed in the search results.

Alternative Reagent-Assisted Formations of this compound

Beyond carbodiimides and anhydrides, various other coupling reagents can facilitate the formation of NHS esters. These reagents generally activate the carboxylic acid through the formation of an active intermediate that is susceptible to nucleophilic attack by N-hydroxysuccinimide. Examples of such reagents used in peptide synthesis and carboxylic acid activation include phosphonium (B103445) reagents (e.g., HATU), aminium reagents (e.g., HCTU), and uronium reagents frontiersin.org.

The specific application of these reagents for the direct synthesis of this compound from Z-Sar-OH and HOSu would involve reacting the protected amino acid, HOSu, and the coupling reagent in a suitable solvent and in the presence of a base. The choice of reagent and conditions can influence reaction rate, yield, and purity. For instance, some reagents are known to be more effective in minimizing racemization or driving reactions to completion faster.

One search result mentions the synthesis of a dipeptide fragment involving Z-βhGly-OH and NβhOrn(Fmoc)-OH using EDC and HOBt, followed by Fmoc deprotection and then Fmoc protection using Fmoc-OSu ethz.ch. While this doesn't directly describe this compound synthesis, it illustrates the use of activated esters (like Fmoc-OSu) and carbodiimide coupling in related syntheses. Another source mentions the use of Fmoc-OSu for introducing the Fmoc group onto amino acids mdpi.comub.edu. The synthesis of this compound from Z-Sar-OH is also mentioned iris-biotech.de.

Refinement of this compound Synthesis for Enhanced Yield and Purity

Achieving high yield and purity of this compound is crucial for its effective use in subsequent reactions, as impurities can interfere with coupling efficiency and introduce unwanted byproducts. Refinement of the synthesis typically involves systematic investigation of reaction parameters and the development of effective purification protocols.

Systematic Investigation of Reaction Parameters and Solvent Systems

Optimizing the synthesis of this compound involves studying the effect of various parameters, including:

Stoichiometry of Reactants: The molar ratios of Z-Sar-OH, HOSu, and the coupling reagent are critical for maximizing the yield of this compound and minimizing side reactions.

Solvent System: The choice of solvent can significantly impact solubility of reactants and products, reaction rate, and the extent of side reactions. Common solvents for activated ester formation include ethyl acetate, dichloromethane, acetonitrile (B52724), and N,N-dimethylformamide (DMF) wikipedia.orgfrontiersin.org. The polarity and protic/aprotic nature of the solvent play a role.

Reaction Temperature: Temperature affects reaction kinetics and the stability of intermediates and the product. Reactions are often carried out at reduced temperatures (e.g., 0°C) to minimize side reactions and decomposition.

Reaction Time: The optimal reaction time ensures maximum conversion of starting materials to product while avoiding prolonged exposure to conditions that could lead to degradation or side product formation.

Order of Addition: The sequence in which reactants are added can influence the reaction pathway and minimize unwanted reactions.

While detailed studies specifically on optimizing this compound synthesis parameters were not extensively found, general principles from the synthesis of other activated esters apply. For instance, studies on peptide synthesis have investigated the impact of solvents and coupling reagents on yield and purity frontiersin.orgfrontiersin.org.

Development of Chromatographic and Non-Chromatographic Purification Protocols

Purification of this compound is essential to remove residual starting materials, coupling reagent byproducts (such as ureas from carbodiimide couplings), and any side products formed during the reaction.

Chromatographic methods are powerful tools for achieving high purity. Flash column chromatography, typically on silica (B1680970) gel, is a common technique used to separate the desired product from impurities based on differences in polarity. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is widely used for both analysis and purification of activated esters and peptides synthesized using them, offering high resolution frontiersin.orgfrontiersin.orgnih.gov. The purity of commercially available this compound is often assessed by HPLC, with purities typically reported as ≥ 97% chemimpex.com.

Non-chromatographic purification methods can include:

Crystallization: If this compound is a crystalline solid, purification by recrystallization from a suitable solvent or solvent mixture can be an effective way to obtain a highly pure product mdpi.com.

Washing and Extraction: Differential solubility can be exploited through washing the reaction mixture or solutions of the crude product with various solvents to remove specific impurities. Liquid-liquid extraction can also be used to isolate the product from byproducts in different phases.

Filtration: Removing insoluble byproducts, such as dicyclohexylurea formed during DCC coupling, is achieved by filtration.

Techno-Economic Considerations for Scalable Production of this compound

The scalable production of this compound involves a careful assessment of techno-economic factors to ensure cost-effectiveness and manufacturing feasibility. These considerations encompass the entire production process, from raw material sourcing to purification and waste management.

Reaction efficiency, specifically the yield of this compound obtained from the synthesis, is a critical factor in techno-economic analysis. Higher yields reduce the consumption of expensive raw materials and minimize the amount of waste generated, thereby lowering production costs. The choice of synthetic methodology directly influences the achievable yield and the formation of byproducts that may complicate purification.

Purification is often a substantial cost center in the production of fine chemicals like this compound. Methods such as crystallization, filtration, and potentially chromatography are employed to obtain the desired purity. The complexity and number of purification steps required depend on the crude reaction mixture composition, which is influenced by the synthetic route and reaction conditions. Efficient crystallization procedures that minimize material loss and solvent usage are particularly valuable for large-scale production.

Equipment costs are also a significant consideration for scalability. Moving from laboratory-scale synthesis to pilot-scale or commercial production requires investment in larger reactors, filtration equipment, dryers, and other processing units. The design and capacity of this equipment must be optimized for the specific reaction conditions and throughput requirements.

Other factors contributing to the techno-economic profile include solvent usage and recovery, energy consumption for heating, cooling, and stirring, labor costs, quality control, and waste disposal. Environmentally friendly and efficient synthetic methods that minimize solvent use and hazardous byproducts are increasingly important for both economic and sustainability reasons.

The choice of synthetic methodology can have a direct impact on scalability and cost. For instance, a step-wise on-resin approach for synthesizing polysarcosine building blocks has been noted as inexpensive and easily scalable. While this compound is a monomeric unit, the principle holds that synthetic routes amenable to larger scales, with readily available and cost-effective reagents and straightforward purification, are preferred for commercial production.

Techno-economic analyses for other chemical production processes, such as lactic acid fermentation or novolac resin synthesis, highlight the sensitivity of production costs to factors like feedstock price, plant size, and process efficiency. These principles are directly transferable to the evaluation of this compound production, where optimizing reaction parameters, maximizing yield, and developing efficient purification strategies are crucial for achieving economically viable large-scale manufacturing.

Techno-Economic FactorImpact on Scalable Production of this compound
Raw Material CostsDirect impact based on price and consumption of Z-Sar-OH, HOSu, coupling agents, solvents.
Reaction YieldHigher yields reduce raw material costs and waste generation.
Purification ComplexityInfluences equipment, labor, and solvent costs. Simpler purification is more cost-effective.
Equipment Scale-upRequires investment in larger capacity reactors, filters, etc.
Process EfficiencyMinimizing reaction time, energy consumption, and solvent usage reduces operating costs.
Waste ManagementCosts associated with disposal or recycling of byproducts and spent solvents.

Mechanistic and Kinetic Investigations of Z Sar Osu Reactivity

Elucidation of Nucleophilic Acyl Substitution Pathways at the N-Hydroxysuccinimide Ester Center

The reactivity of Z-Sar-OSu stems from the electrophilic nature of the carbonyl carbon within the N-hydroxysuccinimide ester moiety. This carbon is susceptible to attack by nucleophiles, initiating the acyl substitution pathway. The N-hydroxysuccinimide group acts as a good leaving group, facilitating the reaction.

Detailed Mechanism of Amide Bond Formation with Varied Amino Nucleophiles

The primary reaction of this compound with amino nucleophiles leads to the formation of an amide bond, a fundamental reaction in peptide synthesis and other amidation processes. The mechanism proceeds via a typical nucleophilic acyl substitution pathway, which involves the following steps:

Nucleophilic Attack: The amino nucleophile (R-NH₂) attacks the electrophilic carbonyl carbon of the this compound ester. This attack results in the formation of a tetrahedral intermediate.

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the N-hydroxysuccinimide anion as the leaving group.

Proton Transfer: A proton is typically transferred from the nitrogen atom to a basic species in the reaction mixture, yielding the neutral amide product and protonated N-hydroxysuccinimide.

The general mechanism for nucleophilic acyl substitution involving activated esters like this compound is well-established iris-biotech.deweebly.comcas.orgacs.org. The reaction is favored by the good leaving group ability of the succinimide (B58015) moiety. The nature of the amino nucleophile can influence the reaction rate and efficiency. Primary amines are generally more reactive than secondary amines due to less steric hindrance and greater nucleophilicity. The basicity of the amine also plays a role; more basic amines are typically better nucleophiles. However, excessively strong bases can potentially lead to side reactions.

While the general mechanism is consistent, the specific details and relative rates with varied amino nucleophiles reacting with this compound would require dedicated experimental investigation. Factors such as steric bulk around the amino group, electronic properties of the amine, and solvent effects would all influence the reaction kinetics and potentially the preferred reaction pathway in complex systems.

Kinetic Profiling of this compound Acylation Reactions

For this compound, kinetic profiling would involve monitoring the disappearance of the ester or the appearance of the amide product over time under different reaction conditions and with various amino nucleophiles. Techniques such as UV-Vis spectroscopy (monitoring the NHS leaving group, which absorbs in the UV range nih.gov), HPLC, or NMR could be employed for this purpose.

Specific kinetic data for this compound was not found in the provided search results. However, studies on similar activated esters indicate that the reaction rate is significantly influenced by pH, with optimal rates typically observed in slightly alkaline conditions (pH 7.2-9.0) where the amine is sufficiently deprotonated to act as a strong nucleophile, but hydrolysis of the ester is not excessively favored nih.govrsc.org.

FactorInfluence on Reaction Rate (General NHS Esters)
Amine ConcentrationIncreased concentration increases rate.
This compound ConcentrationIncreased concentration increases rate.
TemperatureIncreased temperature generally increases rate.
pHOptimal range typically pH 7.2-9.0.
SolventPolarity and protic nature can affect rate.
Steric Hindrance (Amine)Increased hindrance generally decreases rate.
Basicity (Amine)Increased basicity generally increases rate (within optimal pH range).

Note: This table is based on general principles of NHS ester reactivity and not specific kinetic data for this compound.

Analysis of Stereochemical Fidelity and Potential for Epimerization during Coupling

Stereochemical fidelity is a critical consideration in amide bond formation, particularly in peptide synthesis where the stereochemistry of amino acid residues dictates the final peptide structure and function nih.gov. Epimerization, the conversion of one stereoisomer to another, can occur during the activation and coupling steps.

For activated esters like this compound, epimerization at the alpha-carbon of the amino acid residue is a potential side reaction mdpi.com. This typically occurs through the formation of an azlactone intermediate or by direct alpha-proton abstraction under basic conditions nih.gov. The sarcosine (B1681465) residue in this compound is an N-methylated amino acid, which lacks an alpha-hydrogen directly attached to the nitrogen within the amide bond being formed. This structural feature generally reduces the propensity for epimerization compared to amino acids with a free N-H group at the alpha position, as the primary pathway for azlactone formation is not available. However, epimerization could potentially occur through other mechanisms, such as enolization of the carbonyl adjacent to the alpha-carbon under certain conditions, although this is less common for N-alkylated amino acids like sarcosine.

While specific studies on the stereochemical fidelity of this compound couplings were not found, the use of Z-protection and the activated ester strategy are common in peptide synthesis, and minimizing epimerization is a general goal nih.gov. Reaction conditions, including the choice of base, solvent, and temperature, play a significant role in controlling epimerization nih.gov. Milder conditions are generally preferred to maintain stereochemical integrity.

Characterization and Mitigation of Side Reactions and Byproduct Formation

In addition to the desired amide bond formation, reactions involving this compound can be accompanied by side reactions leading to the formation of unwanted byproducts. Characterization and mitigation of these side reactions are crucial for obtaining the desired product in high purity and yield.

Investigating Ester Hydrolysis under Diverse Conditions

Hydrolysis of the activated ester is a significant competing reaction, particularly in the presence of water nih.govubc.ca. This compound can react with water to regenerate the parent protected amino acid, Z-Sar-OH, and release N-hydroxysuccinimide.

The rate of hydrolysis of NHS esters is dependent on pH and temperature nih.gov. Higher pH and elevated temperatures generally increase the rate of hydrolysis. In aqueous or partially aqueous reaction systems, hydrolysis can consume the activated ester, reducing the amount available for amide bond formation and generating unwanted Z-Sar-OH as a byproduct.

Studies on the hydrolysis of other NHS esters have shown that the half-life can vary significantly with pH and temperature. For example, the half-life of a different NHS ester was reported to decrease from 4-5 hours at pH 7.0 and 0°C to 10 minutes at pH 8.6 and 4°C nih.gov. While specific hydrolysis rates for this compound were not found, it is expected to undergo hydrolysis in the presence of water, with the rate being influenced by similar factors.

ConditionExpected Impact on Hydrolysis Rate (this compound)
Increased Water ConcentrationIncreased rate.
Increased pHIncreased rate.
Increased TemperatureIncreased rate.
Organic SolventsGenerally decreased rate compared to water.

Note: This table is based on the general behavior of NHS esters and expected trends for this compound.

Strategies for Suppressing Undesired Side Reactions

Several strategies can be employed to minimize side reactions and byproduct formation during reactions involving this compound:

Control of pH: Maintaining the pH within an optimal range (typically slightly alkaline) is crucial to favor aminolysis over hydrolysis nih.govrsc.org. Buffers are often used to control the pH.

Anhydrous Conditions: Performing the reaction under anhydrous or near-anhydrous conditions can significantly suppress hydrolysis acs.org. Using dry solvents and protecting reactions from atmospheric moisture are important.

Excess Amine Nucleophile: Using an excess of the amine nucleophile can drive the reaction towards amide formation and outcompete hydrolysis, especially if water is present ubc.ca.

Lower Temperatures: Conducting the reaction at lower temperatures can slow down both the desired reaction and side reactions, but the relative rates of competing reactions may be affected differently. Lower temperatures generally help in reducing hydrolysis and potential epimerization.

Reaction Time Control: Monitoring the reaction progress and stopping the reaction once the desired product is formed can minimize the accumulation of byproducts from slower side reactions.

Quenching of Excess Activated Ester: After the coupling reaction is complete, any remaining activated ester can be quenched by adding a nucleophile that reacts rapidly with the ester but does not interfere with the product. Hydroxylamine is an example of a quenching agent used for excess NHS esters acs.org.

Purification: Employing appropriate purification techniques such as chromatography (e.g., silica (B1680970) gel chromatography, HPLC) can separate the desired amide product from unreacted starting materials and byproducts mdpi.commnstate.eduub.eduthieme-connect.de.

The formation of other potential byproducts, such as those arising from the reaction of the amine with the Z-protecting group or self-condensation of this compound, would depend on the specific reaction conditions and the nature of the amine. However, the primary side reaction in the presence of water is typically hydrolysis of the activated ester.

Side ReactionPotential CausesMitigation Strategies
Ester HydrolysisPresence of water, higher pH, elevated temperatureAnhydrous conditions, pH control, lower temperature, excess amine.
EpimerizationBasic conditions, reaction temperatureMilder conditions, careful base selection, lower temperature.
Self-condensationHigh concentration of this compound, presence of baseControlled concentration, controlled base.
Reaction with Z-groupStrong nucleophiles, harsh conditionsMilder conditions, careful selection of reagents.

Note: This table outlines potential side reactions and general mitigation strategies applicable to activated ester couplings, including those involving this compound.

Influence of Microenvironment and Catalysis on this compound Reactivity

This compound (N-Benzyloxycarbonylsarcosine N-hydroxysuccinimide ester) is an activated ester widely employed in synthetic organic chemistry, particularly in peptide synthesis and bioconjugation, due to its ability to readily form amide bonds with primary amines chemimpex.commdpi.comthieme-connect.de. The reactivity of this compound, like other N-hydroxysuccinimide (NHS) esters, is significantly influenced by the surrounding microenvironment and the presence of catalytic species. Understanding these influences is crucial for optimizing reaction efficiency and selectivity.

The primary reaction of this compound involves nucleophilic attack by an amine to form an amide bond, releasing N-hydroxysuccinimide (NHS) mdpi.comthieme-connect.de. This reaction, known as aminolysis, competes with hydrolysis, where water acts as the nucleophile, leading to the formation of the corresponding carboxylic acid (Z-Sar-OH) and NHS nih.govnih.gov. Hydrolysis is a significant side reaction, particularly in aqueous or protic environments, and can reduce the yield of the desired amidation product nih.govrsc.org.

Influence of Microenvironment

Solvent Effects: The choice of solvent significantly impacts the reaction rate and the competition between aminolysis and hydrolysis. While this compound is soluble in organic solvents like DMSO and acetonitrile (B52724) chemimpex.comglpbio.com, reactions with biomolecules often occur in aqueous buffers. In purely organic, aprotic solvents, hydrolysis is minimal, favoring aminolysis. However, in the presence of water, hydrolysis becomes a competing pathway. The polarity and hydrogen-bonding capacity of the solvent system influence the solvation of the reactants and transition states, affecting the activation energies of both aminolysis and hydrolysis pathways.

pH Effects: The pH of the reaction medium is a critical parameter, particularly in aqueous environments. NHS ester aminolysis reactions are typically conducted at slightly alkaline pH (e.g., pH 7.4 to 9) nih.govnih.govresearchgate.net. At lower pH, the amine nucleophile is protonated, reducing its nucleophilicity and slowing down the aminolysis rate. At higher pH, the concentration of hydroxide (B78521) ions increases, accelerating the rate of hydrolysis. The optimal pH for coupling reactions with NHS esters represents a balance between sufficient deprotonation of the amine for efficient aminophilic attack and minimizing base-catalyzed hydrolysis of the ester. Studies on generic NHS esters have shown that hydrolysis rates increase significantly with increasing pH nih.govnih.gov.

Surface and Local Confinement Effects: When this compound is immobilized on a surface or reacts within confined microenvironments (e.g., within micelles, vesicles, or porous materials), its reactivity can be altered compared to homogeneous solution. The local concentration of reactants, partitioning of water, and restricted diffusion within these microenvironments can influence reaction kinetics. For instance, studies on NHS esters immobilized on surfaces have shown that the rate and mechanism of hydrolysis can be dependent on the packing and presence of defects in the adlayer, deviating from simple pseudo first-order kinetics observed in homogeneous solution nih.govnih.gov. This suggests that the local environment at an interface can significantly impact the reaction pathway and rate constants.

Influence of Catalysis

While the reaction between NHS esters and amines proceeds spontaneously, certain catalysts can enhance the reaction rate or influence the selectivity.

Base Catalysis: As mentioned earlier, basic conditions promote the deprotonation of the amine nucleophile, increasing its reactivity towards the activated ester. Tertiary amines are often added to reaction mixtures to scavenge the released proton and drive the reaction forward mdpi.com.

Nucleophilic Catalysis: While less commonly discussed for this compound specifically, nucleophilic catalysts can potentially activate the ester or the amine component, facilitating the formation of the tetrahedral intermediate. However, the inherent reactivity of NHS esters often makes additional nucleophilic catalysis unnecessary for simple amine couplings.

Other Catalytic Species: In specific synthetic contexts, other catalysts might be employed to facilitate reactions involving this compound. However, detailed studies on specific catalysts for this compound aminolysis or hydrolysis kinetics in various microenvironments are not extensively documented in the provided search results. General principles from related activated ester chemistry suggest that factors influencing nucleophile activation or transition state stabilization could potentially act as catalysts.

Kinetic Considerations

The kinetics of this compound reactions are governed by the rates of competing aminolysis and hydrolysis pathways. In the presence of an amine nucleophile (R-NH₂) and water (H₂O), this compound reacts via two main channels:

This compound + R-NH₂ → Z-Sar-NH-R + NHS (Aminolysis) this compound + H₂O → Z-Sar-OH + NHS (Hydrolysis)

The observed reaction rate and product distribution depend on the relative rate constants of these two reactions and the concentrations of the amine and water.

For instance, kinetic studies on surface-immobilized NHS esters have employed techniques like Infrared Reflection-Absorption Spectroscopy (IR-RAS) to measure heterogeneous reaction rates nih.govnih.gov. These studies have shown that heterogeneous hydrolysis rates can be significantly higher than heterogeneous aminolysis rates under certain conditions, emphasizing the importance of microenvironment in determining reaction outcomes nih.govnih.gov.

While specific data tables for this compound kinetics under different microenvironments or with various catalysts are not provided in the search results, the principles derived from the study of related activated esters underscore the complexity of its reactivity profile. Future research could focus on obtaining detailed kinetic data for this compound under a range of conditions relevant to its applications in bioconjugation and peptide synthesis to better predict and control reaction outcomes.

Strategic Applications of Z Sar Osu in Chemical Synthesis Research

Contribution to Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis (LPPS) involves the stepwise coupling of amino acids or peptide fragments in a homogeneous solution. bachem.com Z-Sar-OSu is a useful reagent in this approach, particularly when employing the Z (benzyloxycarbonyl) group for Nα-protection. bachem.com Activated esters, such as hydroxysuccinimide esters, are frequently utilized in solution synthesis as an alternative to traditional coupling reagents, facilitating efficient amino acid coupling. bachem.combachem.com

Stepwise Elongation Techniques Utilizing this compound

In stepwise elongation, the peptide chain is built one amino acid at a time. bachem.com this compound can be used to introduce a sarcosine (B1681465) residue at a specific position within the growing peptide chain in solution. The activated OSu ester reacts with the free N-terminus of the peptide or amino acid, forming a new peptide bond and extending the chain by one sarcosine unit. This method allows for precise control over the peptide sequence.

Fragment Condensation Approaches Incorporating this compound

Fragment condensation involves coupling pre-synthesized peptide fragments to form a larger peptide. researchgate.net While often associated with coupling protected fragments, this compound could potentially be used to activate a sarcosine residue at the N-terminus of a fragment or to couple a Z-Sar-OH fragment activated in situ with a C-terminal fragment in solution-phase condensation strategies. High pressure has been shown to accelerate coupling reactions of N-(benzyloxycarbonyl)amino acid N-hydroxysuccinimide esters with N-(carboxymethyl)amino acid diesters, suggesting potential for optimizing fragment condensation reactions involving this compound. rsc.org

Exploration of this compound in Solid-Phase Organic and Peptide Synthesis Platforms

Solid-phase synthesis (SPPS) is a widely used technique where the growing peptide chain is anchored to an insoluble polymer support. bachem.comnih.gov this compound is recognized for its utility in SPPS, providing a versatile building block for incorporating sarcosine residues and potentially enhancing the yield and purity of synthesized peptides. chemimpex.com It is available as a building block for poly-Sarcosine synthesis in SPPS. iris-biotech.deiris-biotech.de

Synthesis of Sarcosine-Containing Peptides and Peptidomimetics

This compound is a key reagent for the synthesis of peptides and peptidomimetics that contain sarcosine. chemimpex.com Sarcosine-containing peptides, such as poly-Sarcosines, have gained attention due to their PEG-like properties, including water solubility, protein resistance, low cellular toxicity, and non-immunogenic character. iris-biotech.de These properties make them attractive for applications like increasing the hydrophilicity of derivatives or as PEG replacements. iris-biotech.de SPPS is a suitable method for synthesizing low molecular weight poly-Sarcosines. iris-biotech.de

Peptidomimetics are molecules designed to mimic the biological function of peptides but often with improved properties like metabolic stability and bioavailability. nih.govdiva-portal.org The incorporation of N-methylated amino acids like sarcosine can be a strategy in peptidomimetic design to enhance these characteristics. nih.gov this compound provides a convenient way to introduce the N-methylated glycine (B1666218) unit into these structures during synthesis, contributing to the development of novel therapeutic agents and biological probes. chemimpex.comosu.edu

Incorporation of N-Methylated Amino Acid Residues into Peptide Chains

The incorporation of N-methylated amino acids, such as sarcosine, into peptide chains is a significant strategy in peptide synthesis research. These modifications can profoundly influence peptide properties, including conformation, proteolytic stability, and membrane permeability. This compound serves as a reactive intermediate for introducing sarcosine residues during peptide synthesis, particularly in methods involving the coupling of activated amino acids to growing peptide chains or amino components.

N-hydroxysuccinimide esters of N-protected amino acids, including this compound, were historically significant building blocks in peptide synthesis due to their effectiveness in forming amide bonds ambeed.com. The reaction typically involves the nucleophilic attack of an amine group (either the N-terminus of a peptide chain or the amino group of an amino acid/peptide coupling partner) on the activated ester carbonyl of this compound. This reaction liberates N-hydroxysuccinimide and forms a stable amide linkage, effectively incorporating the Z-protected sarcosine residue into the peptide sequence.

The use of activated esters like this compound allows for controlled coupling reactions, which are crucial for the stepwise elongation of peptide chains in both solution-phase and solid-phase peptide synthesis (SPPS) strategies. While modern SPPS often utilizes carbodiimide-based coupling reagents in conjunction with additives like HOBt or HOAt, activated esters such as NHS esters remain relevant, particularly for specific coupling challenges or in the synthesis of certain complex peptidic architectures.

Design and Synthetic Routes to Specific Peptidic Architectures

This compound plays a role in the design and synthesis of peptidic architectures that require the specific placement of sarcosine residues. The ability to site-specifically incorporate N-methylglycine allows researchers to fine-tune the structural and functional properties of synthetic peptides and peptidomimetics. Sarcosine, being an N-methylated amino acid, lacks the amide proton typically involved in hydrogen bonding within the peptide backbone. This absence can lead to altered backbone conformations, increased flexibility around the N-methylated amide bond, and a reduced propensity for aggregation.

Synthetic routes incorporating this compound often involve standard peptide coupling procedures. In a typical approach, this compound is prepared from Z-Sar-OH and N-hydroxysuccinimide using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or EDC allfordrugs.comiiab.me. The activated ester is then reacted with the amino component under controlled conditions, often in an organic solvent with a tertiary amine base to facilitate the reaction and neutralize the released N-hydroxysuccinimide wikipedia.org.

The incorporation of sarcosine via this compound can be part of synthetic strategies for creating various peptidic structures, including linear peptides, cyclic peptides, or peptide conjugates. For instance, in the synthesis of cyclic peptides or depsipeptides, the conformational constraints introduced by N-methylated residues can be leveraged for desired biological activity or stability nih.gov. The synthetic route would involve sequential coupling steps using activated amino acid derivatives, including this compound at the desired position, followed by deprotection and cyclization steps if necessary.

Diversified Applications of N-Hydroxysuccinimide Esters in Non-Peptide Synthesis

Beyond their prominent role in peptide chemistry, N-hydroxysuccinimide esters, including analogs of this compound where the Z-Sar moiety is replaced by other carboxylic acids, are versatile reagents with diversified applications in non-peptide synthesis. Their reactivity towards primary amines under relatively mild conditions makes them valuable tools for various derivatization and conjugation strategies ambeed.comwikipedia.orgdntb.gov.uaepa.gov.

Amidation and Derivatization of Amines

A primary application of NHS esters in non-peptide synthesis is the amidation and derivatization of primary amines. This reaction forms a stable amide bond between the carboxylic acid derivative (originally activated as the NHS ester) and the amine-containing molecule ambeed.comwikipedia.orgepa.gov. This is a fundamental reaction used to attach various functional groups, labels, or biomolecules to amine-containing substrates.

The reaction is generally conducted in aprotic or weakly alkaline aqueous buffers where amines are deprotonated and nucleophilic epa.gov. The NHS ester reacts selectively with primary aliphatic amines, although under certain conditions, reaction with other nucleophiles like hydroxyl or sulfhydryl groups can occur, though the resulting ester and thioester linkages are generally less stable to hydrolysis or displacement by amines compared to amide bonds wikipedia.org.

This amidation chemistry is widely applied in the modification of small molecules, polymers, and surfaces that contain accessible amine groups. For example, it is used to attach reporter molecules, linkers for further functionalization, or to modify the surface properties of materials.

Preparation of Activated Esters and Thioesters

NHS esters themselves are considered activated esters, serving as key intermediates in the synthesis of other activated species, particularly thioesters. While NHS esters react readily with amines, they can also undergo transesterification reactions with thiols to form thioesters ambeed.com.

This conversion of NHS esters to thioesters is a significant strategy, especially in bioconjugation and protein labeling ambeed.com. Thioesters can participate in reactions like native chemical ligation (NCL), which allows for the chemoselective formation of amide bonds between a peptide with an N-terminal cysteine and a peptide or molecule with a C-terminal thioester ambeed.com. This approach enables site-specific labeling or conjugation that is often challenging to achieve directly with NHS esters due to the presence of multiple lysine (B10760008) residues in proteins ambeed.com.

The preparation of activated esters and thioesters from NHS esters expands the repertoire of available reactive intermediates for various chemical transformations and conjugation strategies.

Formation of Covalently Linked Conjugates and Probes

NHS esters are extensively used for the formation of covalently linked conjugates and probes, particularly in biological research and diagnostics dntb.gov.ua. Their ability to form stable amide bonds with primary amines on biomolecules allows for the creation of various functionalized conjugates.

Common applications include the labeling of proteins and peptides with fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or other tags ambeed.comdntb.gov.ua. These modifications are crucial for studying protein localization, interactions, dynamics, and for developing diagnostic assays or therapeutic delivery systems. For instance, NHS esters of fluorophores are widely used to create fluorescently labeled antibodies or proteins for imaging and detection purposes. Biotinylation of proteins using NHS-biotin esters is a standard technique for subsequent detection or capture using avidin (B1170675) or streptavidin conjugates dntb.gov.ua. PEGylation using NHS-PEG derivatives can improve the solubility, stability, and pharmacokinetics of peptides and proteins ambeed.comdntb.gov.ua.

The formation of such conjugates is typically performed by reacting the NHS ester-activated molecule with the protein or peptide in a suitable buffer at a slightly alkaline pH epa.gov. The reaction conditions are optimized to favor the reaction with primary amines (N-terminus and lysine side chains) while minimizing hydrolysis of the NHS ester epa.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CIDCAS Number
This compoundNot Assigned153733-96-3
Z-Sar-OH9705339608-31-6
N-Hydroxysuccinimide801706066-82-6

Data Table: Reactivity of NHS Esters with Primary Amines

Functional GroupReactivity with NHS EstersResulting LinkageStability of Linkage
Primary AmineHighAmideVery Stable
Hydroxyl GroupLowerEsterLess Stable (prone to hydrolysis)
Sulfhydryl GroupLowerThioesterLess Stable (prone to hydrolysis/exchange)

Note: This table summarizes general reactivity trends of NHS esters with common nucleophiles encountered in biomolecules. Reaction rates and selectivity can be influenced by reaction conditions such as pH, temperature, solvent, and the specific structure of the NHS ester and the nucleophile.

1

Advanced Analytical Methodologies for Z Sar Osu and Its Reaction Products

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods provide detailed information about the molecular structure, functional groups, and conformation of Z-Sar-OSu and related compounds.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the elucidation of molecular structures. For a molecule like this compound, which contains distinct proton and carbon environments, one-dimensional ¹H and ¹³C NMR provide fundamental structural information. However, for comprehensive assignment and confirmation of connectivity, multi-dimensional NMR techniques are essential.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be applied. COSY reveals spin-spin couplings between protons on adjacent carbons, while HSQC correlates carbons with the protons directly attached to them. HMBC provides correlations between carbons and protons separated by two or three bonds, which is invaluable for establishing connectivity across heteroatoms and quaternary carbons. Although specific NMR data for this compound was not found in the consulted literature, these multi-dimensional NMR methods are standard practice for the unambiguous structural assignment of activated amino acid derivatives and peptides iiab.memdpi-res.comambeed.comambeed.com. The chemical shifts, splitting patterns, and integration of signals in the NMR spectra provide detailed insights into the sarcosine (B1681465) residue, the benzyloxycarbonyl protecting group, and the N-hydroxysuccinimide ester moiety.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, allowing for the identification of functional groups and insights into molecular conformation. IR spectroscopy is particularly useful for detecting polar functional groups such as carbonyls (C=O), N-H stretches, and C-O stretches, which are present in this compound. Raman spectroscopy, conversely, is more sensitive to symmetric vibrations and provides information about less polar bonds and molecular backbone structures.

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Molecular Weight and Fragment Identification

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the molecular formula. This is particularly important for confirming the identity and purity of the synthesized product.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and analysis of the resulting fragment ions. This provides structural information by revealing the fragmentation pathways of the molecule. For this compound, MS/MS could be used to fragment the protonated or deprotonated molecule and identify characteristic fragments corresponding to the loss of the benzyloxycarbonyl group, the sarcosine residue, or the N-hydroxysuccinimide moiety. This fragmentation pattern serves as a fingerprint for the compound and is essential for confirmation of its structure and differentiation from impurities or byproducts. Electrospray Ionization (ESI) is a common ionization technique for polar molecules like this compound, often coupled with quadrupole time-of-flight (QqTOF) or Orbitrap mass analyzers for high resolution and accurate mass measurements. While specific HRMS or MS/MS data for this compound were not found, these techniques are routinely applied in the characterization of synthetic organic molecules and peptides iiab.me.

Chromatographic and Electrophoretic Techniques for Purity and Reaction Monitoring

Chromatographic and electrophoretic methods are vital for assessing the purity of this compound and for monitoring chemical reactions involving this activated ester, allowing for the separation and detection of reactants, products, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing the purity of this compound and monitoring reactions. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the analysis of peptides and activated amino acid derivatives.

Various detection methods can be coupled with HPLC. UV-Visible (UV-Vis) detection is widely used, as this compound contains a chromophore (the benzyloxycarbonyl group) that absorbs UV light. Monitoring the absorbance at specific wavelengths allows for the detection and quantification of this compound and other UV-active species in the reaction mixture. Evaporative Light-Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used for detecting components that lack strong UV absorbance. The purity of commercially available this compound is often assessed by HPLC. By analyzing chromatograms, the retention time of this compound can be determined, and the presence and relative amounts of impurities can be quantified based on peak areas. HPLC is also invaluable for monitoring the consumption of starting materials and the formation of products and byproducts over the course of a reaction.

Gas Chromatography (GC) for Volatile Byproducts and Reagents

Gas Chromatography (GC) is suitable for the separation and analysis of volatile or semi-volatile compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC can be applied to monitor volatile reagents or byproducts that may be present in reactions involving this compound. For instance, if the synthesis or reaction involves volatile solvents or generates volatile side products, GC can be used to assess their presence and purity.

GC is often coupled with Mass Spectrometry (GC-MS) for the identification of separated components based on their fragmentation patterns and mass-to-charge ratios. This hyphenated technique is powerful for identifying unexpected volatile impurities or byproducts that may be formed during synthesis or reaction, providing a more complete picture of the reaction profile. While specific applications of GC for volatile byproducts in this compound reactions were not detailed in the search results, it remains a relevant technique for comprehensive reaction analysis when volatile substances are involved.

Quantitative Analytical Approaches for this compound Concentration and Reaction Yields

Quantitative analysis of this compound and its reaction products is crucial for optimizing reaction conditions and determining reaction efficiency. Various analytical techniques can be employed for this purpose, typically focusing on separating and quantifying the components in a reaction mixture.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in complex mixtures. By employing a suitable stationary phase and mobile phase, this compound, the starting materials (such as Z-Sar-OH and N-Hydroxysuccinimide), and the reaction products (like peptides or conjugated molecules) can be separated and detected. The concentration of each component can be determined by comparing the peak areas or heights in the chromatogram to calibration curves generated using known concentrations of the pure compounds. HPLC coupled with UV detection is often suitable, given the presence of chromophores in the Z-Sar and potentially the coupled molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for quantitative analysis. dntb.gov.uawikipedia.org Quantitative NMR (qNMR) can be used to determine the concentration of a specific compound in a mixture by comparing the integral of a characteristic peak of the analyte to the integral of a peak from an internal standard of known concentration. dntb.gov.uawikipedia.org This technique is particularly useful as it is non-destructive and can provide structural information simultaneously. dntb.gov.uawikipedia.org For this compound and its reactions, 1H NMR is likely the most informative, allowing for the monitoring of characteristic proton signals corresponding to the benzyloxycarbonyl group, the sarcosine methyl group, the succinimide (B58015) ring, and the newly formed product.

Mass Spectrometry (MS), often coupled with chromatography (e.g., LC-MS), can also be used for quantitative analysis. By detecting the mass-to-charge ratio of the molecules, different components in a reaction mixture can be identified and quantified. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes can enhance sensitivity and selectivity for specific analytes, allowing for accurate quantification even at low concentrations.

Determining reaction yields involves quantifying the amount of product formed relative to the initial amount of the limiting reactant. This can be achieved by applying the quantitative analytical methods mentioned above to samples taken before and after the reaction is complete. For instance, HPLC or qNMR can be used to measure the decrease in this compound concentration and the increase in product concentration over the course of the reaction.

Real-time and In-situ Monitoring Techniques for Reaction Mechanism Elucidation

Understanding the mechanism of reactions involving this compound requires monitoring the reaction progress in real-time or in situ. These techniques provide kinetic information and can help identify transient intermediates.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for real-time and in-situ reaction monitoring. nih.gov Techniques like ReactIR allow for the insertion of a probe directly into the reaction vessel, providing continuous monitoring of changes in functional groups as the reaction proceeds. nih.gov For this compound reactions, changes in characteristic IR stretches, such as the carbonyl vibrations of the activated ester, the forming amide bond, and other functional groups in the reactants and products, can be tracked over time. nih.gov This provides insights into the reaction kinetics and the disappearance and appearance of key species.

In-situ NMR spectroscopy, particularly FlowNMR, allows for continuous monitoring of reactions as they occur. dntb.gov.uawikipedia.org The reaction mixture is pumped through the NMR spectrometer's magnet, providing time-resolved NMR spectra. dntb.gov.uawikipedia.org This enables the observation of changes in the concentrations of reactants, products, and potentially intermediates, offering detailed kinetic data and helping to elucidate the reaction pathway. dntb.gov.uawikipedia.org

Probe Electrospray Ionization Mass Spectrometry (PESI-MS) is another technique suitable for real-time reaction monitoring. PESI-MS allows for direct sampling of the reaction mixture with minimal preparation, providing rapid mass spectra that show the evolution of different chemical species during the reaction. This can be particularly useful for detecting and identifying short-lived intermediates.

While these techniques offer powerful capabilities for monitoring reactions involving this compound, the successful application and interpretation of the data require expertise in both the analytical methods and the specific chemistry of the reaction.

Theoretical and Computational Chemistry Studies on Z Sar Osu

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and reactivity of molecules. DFT can provide insights into the distribution of electrons, molecular geometry, and relative energies of different conformers or states. ajol.infoimist.mafsu.edubiorxiv.org

Density Functional Theory (DFT) for Geometry Optimization and Energetics

DFT is a common approach for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. ajol.infofsu.eduyoutube.com This process yields the molecule's equilibrium structure. DFT calculations can also determine the energetics of different molecular states or the energy changes associated with chemical reactions. ajol.info The energy of a molecular system calculated by quantum mechanical methods like ab initio or DFT is typically given in atomic units (Hartree). uni-muenchen.de Geometry optimization algorithms vary the molecular structure until changes in the gradient and structure are below predefined convergence criteria. uni-muenchen.de

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a valuable tool for predicting molecular reactivity. imist.marsc.orgtaylorandfrancis.comwikipedia.orgresearchgate.net The energies and spatial distributions of the HOMO and LUMO can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. imist.mataylorandfrancis.com A smaller energy gap between the HOMO and LUMO generally suggests higher chemical reactivity. researchgate.net Reactivity indices derived from quantum chemical calculations can further quantify the susceptibility of specific atoms or regions within a molecule to chemical attack. imist.marsc.org

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are computational techniques used to simulate the time evolution of a molecular system. unibs.itmdpi.com These simulations can provide information about the conformational flexibility of a molecule and how its structure and behavior are influenced by the surrounding environment, such as a solvent. unibs.ituci.edursc.org MD simulations involve calculating the forces between atoms and solving Newton's equations of motion to track atomic positions over time. mdpi.com This allows for sampling of different conformations and the study of solvent effects, which can play a significant role in chemical processes. unibs.itrsc.org

Reaction Pathway Modeling and Transition State Characterization

Computational methods are essential for modeling reaction pathways and characterizing transition states, which are high-energy configurations that molecules pass through during a chemical reaction. rutgers.edunih.govmdpi.comscm.comyoutube.compnnl.govgaussian.combiorxiv.org Identifying transition states is crucial for understanding reaction mechanisms and predicting reaction rates. rutgers.edunih.gov

Prediction of Preferred Reaction Channels and Selectivity

Computational modeling can help predict the preferred reaction pathways or channels a molecule might follow when reacting with another species. By calculating the energy barriers (activation energies) associated with different possible reaction routes, it is possible to determine which pathway is kinetically most favorable. rutgers.edupnnl.gov This can provide insights into the selectivity of a reaction, i.e., why one product is favored over others. colorado.edu

Computational Insights into Kinetic versus Thermodynamic Control

Computational studies can also offer insights into whether a reaction is under kinetic or thermodynamic control. biorxiv.orgdtic.mil Kinetic control implies that the product formed is the one that is reached via the lowest energy transition state, even if it is not the most stable product. Thermodynamic control, on the other hand, suggests that the most stable product is formed, even if the energy barrier to reach it is higher. By calculating the energies of transition states and products, computational chemistry can help elucidate the factors that govern the reaction outcome.

Compounds Mentioned and Their PubChem CIDs

In Silico Structure-Reactivity Relationship (SAR) Analysis for Z-Sar-OSu Analogues

In silico Structure-Activity Relationship (SAR) analysis plays a crucial role in understanding how structural modifications to a compound affect its reactivity or biological activity. For this compound, an in silico SAR analysis of its analogues would likely focus on how variations in the N-benzyloxycarbonyl (Z) group, the sarcosine (B1681465) (Sar) moiety, or the N-hydroxysuccinimide (OSu) activating group impact its reactivity, particularly its ability to react with nucleophiles like amines.

Computational methods commonly employed in such studies include molecular docking, molecular dynamics simulations, quantum chemical calculations, and QSAR modeling emerginginvestigators.orgnih.govnih.gov. These methods can provide insights into:

Electronic Properties: Analyzing parameters like partial charges, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps can help predict the reactivity of the OSu ester group towards nucleophilic attack nih.gov. Substitutions on the sarcosine or Z group could influence the electron density around the ester, thereby affecting its reactivity.

Steric Effects: Computational modeling can assess the steric hindrance around the reactive ester site posed by different substituents on the sarcosine or Z group. Bulky groups might impede the approach of a nucleophile, reducing reactivity.

Conformational Analysis: Understanding the preferred conformations of this compound analogues in solution or when interacting with a reaction partner is important. In silico methods can explore the conformational landscape and identify low-energy conformers that are likely to be reactive.

Reaction Mechanism Studies: Although more computationally intensive, theoretical calculations can model the transition state of the reaction between the this compound analogue and a nucleophile, providing detailed information about the activation energy and reaction pathway.

QSAR Modeling: If sufficient experimental reactivity data for a series of this compound analogues were available, QSAR models could be built to correlate structural descriptors (e.g., molecular weight, lipophilicity, electronic parameters) with reactivity. This could allow for the prediction of reactivity for novel, untested analogues.

Possible structural variations in this compound analogues that could be explored in an in silico SAR study include:

Modifications of the Z group: Replacing the benzyl (B1604629) group with other aromatic or aliphatic groups, or introducing substituents on the phenyl ring, could alter the electronic and steric properties.

Modifications of the Sarcosine moiety: Altering the N-methyl group (e.g., to ethyl or other alkyl groups) or introducing substituents on the alpha-carbon (though sarcosine is N-methylglycine, modifications here would essentially lead to different amino acid derivatives) could impact steric and electronic factors near the ester.

Modifications of the OSu group: While the OSu group is the reactive handle, exploring different activating groups, although not strictly this compound analogues in the strictest sense, could be part of a broader computational study on activated ester reactivity.

A hypothetical in silico SAR study might involve:

Building a library of this compound analogues with systematic structural variations.

Performing quantum chemical calculations to determine electronic properties and optimize molecular geometries.

Conducting molecular docking or simulations to study the interaction of analogues with a model nucleophile.

Analyzing the computational data to identify correlations between structural features and predicted reactivity.

While specific data for this compound analogues is not available in the provided search results, the general principles of in silico SAR analysis would be applied to understand how structural changes influence the reactivity of this activated ester.

Comparative Academic Studies of Z Sar Osu with Other Amino Acid Activating Agents

Comparative Efficiency and Selectivity with Carbodiimide (B86325) Reagents (e.g., DCC, EDC)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely utilized for in situ activation of carboxylic acids in peptide synthesis. researchgate.netyoutube.com The reaction proceeds through a highly reactive O-acylisourea intermediate, which is then aminolyzed to form the peptide bond. peptide.com

When comparing the use of pre-activated Z-Sar-OSu to the in situ activation of Z-Sarcosine with carbodiimides, several key differences in efficiency and selectivity emerge. The primary advantage of using the isolated active ester this compound is the avoidance of side reactions associated with carbodiimides. A significant drawback of carbodiimide activation is the intramolecular rearrangement of the O-acylisourea intermediate to a non-reactive N-acylurea, which terminates the peptide chain growth. peptide.com Furthermore, the byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, complicating purification, particularly in solution-phase synthesis. researchgate.netpeptide.com While EDC forms a water-soluble urea (B33335) byproduct, making it more suitable for certain applications, the potential for side reactions remains. researchgate.netpeptide.com

In the context of coupling sterically hindered N-methylated amino acids like sarcosine (B1681465), the reactivity of the activating species is crucial. While carbodiimides can be effective, achieving high coupling yields with hindered amino acids often requires the use of additives like N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) to form more stable and reactive intermediate active esters and to suppress racemization. researchgate.net The use of this compound circumvents the need for this in situ activation step, providing a stable, isolable activated monomer. This can lead to cleaner reactions and more predictable kinetics.

FeatureThis compoundCarbodiimide Reagents (DCC, EDC)
Activation Pre-activated, stable esterIn situ activation
Primary Byproduct N-hydroxysuccinimide (water-soluble)Dicyclohexylurea (DCC, insoluble) or water-soluble urea (EDC)
Side Reactions MinimalN-acylurea formation, potential for racemization
Handling Crystalline solid, easy to handleDCC is a solid, EDC is a water-soluble solid; require careful handling
Efficiency with Hindered Residues Moderately reactive, generally requires longer reaction timesCan be effective, often requires additives (HOBt, HOSu)

Comparison with Uronium and Phosphonium (B103445) Salt Coupling Reagents

Uronium and phosphonium salt-based reagents, such as HBTU, HATU, and PyBOP, are among the most efficient coupling reagents, particularly for challenging sequences and sterically hindered amino acids. peptide.comacs.orgsigmaaldrich.com These reagents react with the carboxylic acid to generate highly reactive intermediates, typically OBt or OAt esters, in situ. sigmaaldrich.com

For the coupling of N-methylated amino acids, reagents like HATU and PyAOP are often superior to HBTU. peptide.compeptide.com The increased steric bulk around the amide bond in N-methylated residues slows down the coupling reaction, necessitating more potent activating agents. chemicalbook.com Research has shown that for difficult couplings, including those involving N-methyl amino acids, phosphonium reagents like PyBrOP can be particularly effective where others fail. researchgate.netpeptide.com

In a direct comparison, this compound is a less reactive acylating agent than the intermediates generated by uronium and phosphonium salts. While the high reactivity of uronium/phosphonium reagents leads to rapid and efficient couplings, it can also increase the risk of side reactions, such as guanidinylation of the N-terminal amino group if the coupling reagent is used in excess. sigmaaldrich.com this compound, being a moderately reactive active ester, offers a balance between reactivity and stability, minimizing such side reactions. However, this often comes at the cost of longer reaction times to achieve complete coupling, especially when both coupling partners are sterically hindered.

FeatureThis compoundUronium/Phosphonium Salts (HATU, PyBOP)
Reactivity ModerateHigh to very high
Coupling Time LongerShorter
Side Reactions Low propensity for side reactionsPotential for guanidinylation (uronium salts); generally clean reactions
Cost Generally lowerHigher
Application Suitable for standard couplings, may be less effective for highly hindered couplingsHighly effective for difficult sequences and sterically hindered amino acids

Comparative Performance with Other Active Ester Types (e.g., Pentafluorophenyl Esters, p-Nitrophenyl Esters)

The reactivity of active esters is largely influenced by the pKa of the corresponding leaving group. Among commonly used active esters, the order of reactivity generally follows: pentafluorophenyl (Pfp) esters > p-nitrophenyl (pNP) esters > N-hydroxysuccinimide (OSu) esters. acs.orgnih.gov

Pentafluorophenyl esters are highly reactive due to the strong electron-withdrawing nature of the fluorine atoms, making them effective for the coupling of sterically hindered amino acids. nih.govresearchgate.net They have been successfully employed in solid-phase peptide synthesis, often providing coupling rates comparable to more powerful reagents. nih.gov

p-Nitrophenyl esters were historically significant in peptide synthesis but are generally less reactive than Pfp and OSu esters. chemicalbook.com Their application in modern peptide synthesis has somewhat diminished in favor of more efficient activating methods. A comparative study on the stability and reactivity of pNP and tetrafluorophenyl (TFP) esters in radiolabeling demonstrated the superior stability and acylation efficiency of PNP esters under certain conditions. nih.gov

This compound, being an OSu ester, offers a good compromise between stability and reactivity. OSu esters are crystalline, stable compounds that can be stored for extended periods. chemicalbook.comgoogle.com The byproduct of the coupling reaction, N-hydroxysuccinimide, is water-soluble, facilitating its removal during workup. chemicalbook.com While Pfp esters of N-methylated amino acids would be expected to be more reactive than this compound, the stability and ease of handling of OSu esters make them a practical choice for many synthetic applications.

Active Ester TypeLeaving GroupRelative ReactivityByproduct Properties
This compound N-hydroxysuccinimideModerateWater-soluble
Z-Sar-OPfp PentafluorophenolHighVolatile, but less soluble in water
Z-Sar-ONp p-NitrophenolLow to ModerateYellow color allows for reaction monitoring; less soluble in water

Contextual Advantages and Limitations of this compound in Specific Synthetic Paradigms

The choice of this compound as a coupling agent is dictated by the specific requirements of the synthetic strategy. Its advantages and limitations become apparent when considering different synthetic paradigms.

Advantages:

Stability and Handling: this compound is a stable, crystalline solid that can be prepared in advance, purified, and stored, which is advantageous for process control and scalability. chemicalbook.comgoogle.com

Reduced Side Reactions: As a pre-formed active ester of moderate reactivity, it minimizes the risk of side reactions commonly associated with highly reactive in situ coupling agents, such as racemization and guanidinylation. peptide.com

Cleanliness of Reaction: The water-solubility of the N-hydroxysuccinimide byproduct simplifies purification, particularly in solution-phase synthesis. chemicalbook.com

Compatibility with Aqueous Conditions: N-hydroxysuccinimide esters have been shown to be effective in peptide synthesis under aqueous conditions. google.com

Limitations:

Steric Hindrance: The inherent steric hindrance of the N-methyl group in sarcosine makes this compound less reactive than the OSu esters of non-methylated amino acids. This can necessitate longer reaction times or the use of catalysts to drive the reaction to completion. chemicalbook.com

Not Ideal for "Difficult" Sequences: For notoriously "difficult" peptide sequences prone to aggregation or containing multiple hindered residues, the higher reactivity of uronium or phosphonium salt reagents is generally preferred. peptide.comacs.org

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing Z-Sar-OSu?

  • Methodological Answer : Synthesis typically involves coupling Z-protected sarcosine (Z-Sar) with N-hydroxysuccinimide (OSu) using carbodiimide-based activation. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (<sup>1</sup>H/<sup>13</sup>C), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure reproducibility by documenting solvent systems, reaction temperatures, and purification steps in detail .

Q. How can researchers design a robust validation framework for this compound's biochemical activity?

  • Methodological Answer :

  • Step 1 : Define the hypothesis (e.g., enzyme inhibition efficiency).
  • Step 2 : Select assays (e.g., fluorometric assays for protease activity).
  • Step 3 : Include controls (positive/negative controls, solvent blanks).
  • Step 4 : Triplicate experiments to assess reproducibility.
  • Step 5 : Statistical analysis (e.g., ANOVA for significance testing).
    Reference experimental design principles from systematic reviews and prioritize transparency in reporting .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer :

  • Approach 1 : Cross-validate with alternative techniques (e.g., X-ray crystallography or FT-IR).
  • Approach 2 : Re-examine solvent effects or sample preparation protocols, as these can alter spectral profiles.
  • Approach 3 : Use computational tools (e.g., density functional theory) to predict expected shifts and compare with empirical data.
    Document discrepancies in the "Results and Discussion" section, citing prior studies and proposing mechanistic explanations .

Q. What strategies optimize this compound's stability under varying storage conditions?

  • Methodological Answer :

  • Design : Conduct accelerated stability studies using factorial design (e.g., temperature, humidity, light exposure).
  • Analysis : Monitor degradation via HPLC-MS and kinetic modeling (e.g., Arrhenius equation for shelf-life prediction).
  • Reporting : Include raw data tables (see example below) and statistical confidence intervals .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.